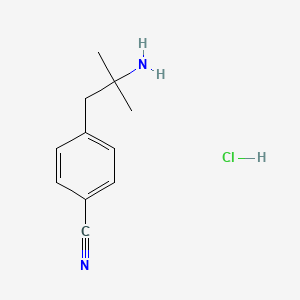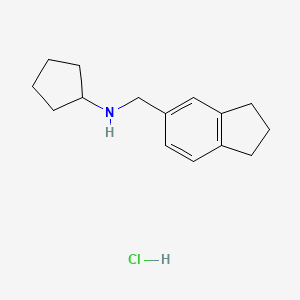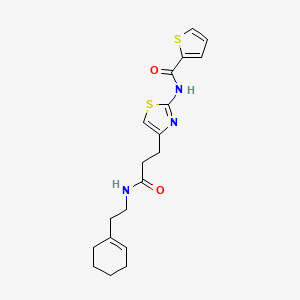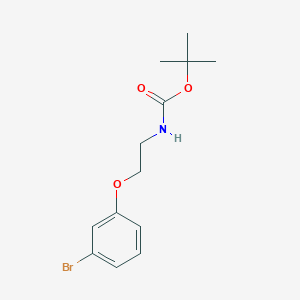
2,2,4,4-Tetramethyloxetane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethyloxetane-3-carboxylic acid is a chemical compound with the CAS Number: 3199-92-6 . It has a molecular weight of 158.2 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 2,2,4,4-tetramethyl-3-oxetanecarboxylic acid . The Inchi Code for the compound is 1S/C8H14O3/c1-7(2)5(6(9)10)8(3,4)11-7/h5H,1-4H3,(H,9,10) .It is usually in powder form and is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Coordination Networks and Metal Ion Binding
- The bifunctional molecule tetrakis(methylthio)-1,4-benzenedicarboxylic acid (TMBD), which shares structural similarities with 2,2,4,4-tetramethyloxetane-3-carboxylic acid, interacts with metal ions like Cu(I), Cd(II), and Zn(II) to form coordination networks. These interactions demonstrate the ability of carboxyl groups to bond consistently to metal ions, a characteristic likely applicable to this compound as well (Zhou et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2,2,4,4-tetramethyloxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(2)5(6(9)10)8(3,4)11-7/h5H,1-4H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODCTISXOBMTEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(O1)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2798203.png)

![5-(2-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2798205.png)
![N~6~-cyclopentyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2798206.png)


![3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2798211.png)



![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2798219.png)
